[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Overview
Description
This typically involves identifying the compound’s chemical formula, its structure, and any common names it might have.
Synthesis Analysis
This involves understanding how the compound is synthesized. This can include the raw materials used, the conditions required, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can include its stereochemistry, functional groups, and any other relevant structural features.Chemical Reactions Analysis
This involves understanding the chemical reactions the compound can undergo. This can include its reactivity, the products it can form, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves analyzing the compound’s physical and chemical properties. This can include its melting point, boiling point, solubility, stability, and any other relevant properties.Scientific Research Applications
1. Structural Analysis and Crystallography
The compound , while not directly studied, is related to various steroids and steroid derivatives that have been structurally analyzed. For instance, a study of the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, a steroid with a fused four-ring system, provided insights into its molecular conformation and intermolecular interactions (Zhou et al., 2015). Such studies are vital for understanding the physical and chemical properties of complex organic compounds including steroids.
2. Synthesis and Chemical Transformations
Research on aromatic-steroid derivatives demonstrates the intricate synthesis processes involved in modifying steroid structures. A particular study outlined the synthesis of an aromatic derivative from a complex steroid framework using ethylenediamine and boric acid as catalysts, highlighting the diverse chemical transformations possible with steroid compounds (Valverde et al., 2013). This is indicative of the potential synthetic pathways that could be explored for the specified compound.
3. Biochemical Applications
Although direct studies on the specified compound are not available, related research on androsterone derivatives reveals potential biochemical applications. A study explored androsterone derivatives as inhibitors of androgen biosynthesis, demonstrating the biological relevance of such compounds in hormonal regulation (Djigoué et al., 2012). This suggests that the specified compound could have similar biochemical implications.
4. Potential Therapeutic Uses
Though not directly studied, compounds similar to the specified one have been synthesized for exploring their therapeutic potentials. For example, the synthesis of various steroid derivatives for potential use as therapeutic agents has been a subject of study, indicating the medicinal relevance of these types of compounds (Moodley et al., 2016).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as any hazards it might pose.
Future Directions
This involves identifying areas where further research is needed. This can include potential applications of the compound, unanswered questions about its properties or behavior, and any other relevant areas of interest.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult the relevant scientific literature or databases. If you have access to a library or a university database, they might be able to provide more specific information. Also, always remember to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYIYKWRBIBQG-GDWZZRAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CC[C@@H]4O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48BF5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107524 | |
Record name | Fulvestrant-3-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fulvestrant-3-boronic acid | |
CAS RN |
1853279-29-4 | |
Record name | B-[(7α,17β)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1853279-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZB-716 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1853279294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulvestrant-3-boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZB-716 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35ZN95LMT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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